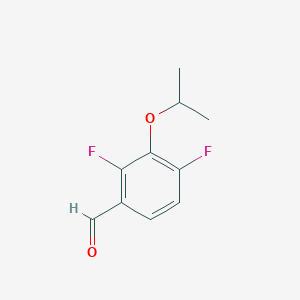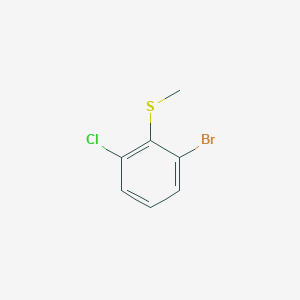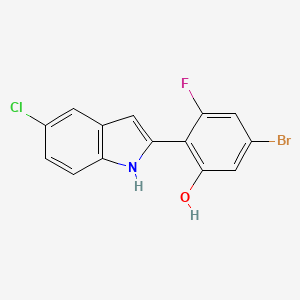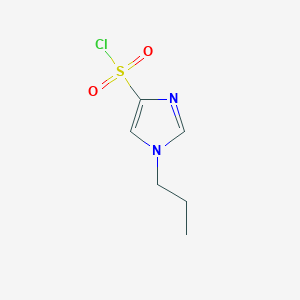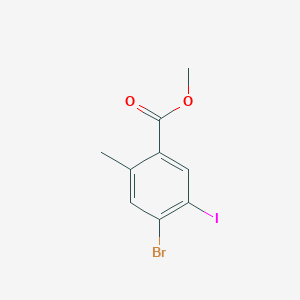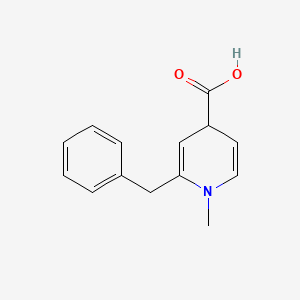
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid
描述
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position of the dihydropyridine ring. The structural modifications confer unique chemical and biological properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid typically involves multi-component reactions (MCRs) that allow for the formation of multiple bonds in a single reaction step. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, scalability, and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce the ecological footprint of the production process .
化学反应分析
Types of Reactions: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a wide range of functionalized dihydropyridine compounds .
科学研究应用
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Calcium Channels: As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is crucial for various physiological processes.
Molecular Targets: The compound binds to the L-type calcium channels, reducing calcium ion entry and thereby exerting its effects on cardiovascular and neurological functions.
Pathways Involved: The inhibition of calcium channels affects pathways related to muscle contraction, neurotransmitter release, and cell proliferation.
相似化合物的比较
1,4-Dihydropyridine: The parent compound with a wide range of biological activities.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic applications.
Uniqueness: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the benzyl and methyl groups, along with the carboxylic acid functionality, enhances its pharmacological profile and makes it a valuable compound for research and development .
属性
IUPAC Name |
2-benzyl-1-methyl-4H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15-8-7-12(14(16)17)10-13(15)9-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGLPEVQDXXSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(C=C1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


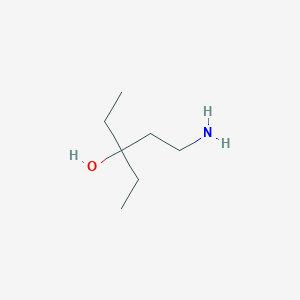

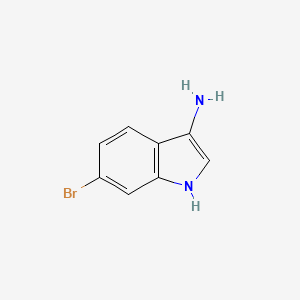
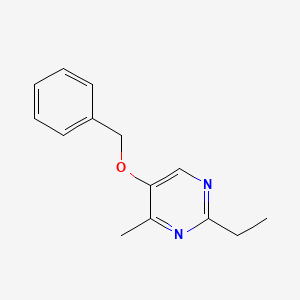
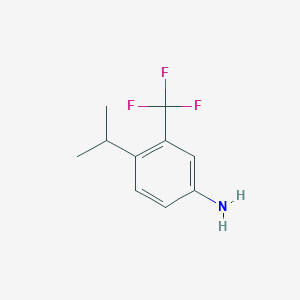
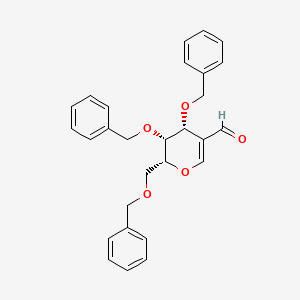
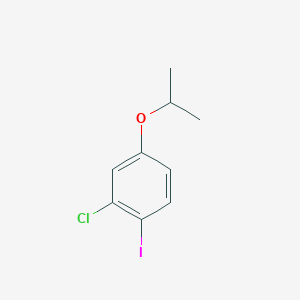
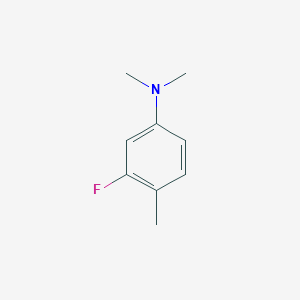
![Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B3236504.png)
